(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene
Description
This compound belongs to a class of complex polycyclic alkaloids characterized by a tetracyclic framework with fused azabicyclic and aromatic moieties. Its structure features three methoxy groups at positions 4, 5, and 17, along with an aza bridge at position 11.
Properties
IUPAC Name |
4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBFPRWBICVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dihydrohomoerysotrine can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 2,7-dihydrohomoerysotrine typically involves the extraction of the compound from natural sources such as the barks of Cephalotaxus fortunei . The extraction process may involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydrohomoerysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving 2,7-dihydrohomoerysotrine include oxidizing agents, reducing agents, and nucleophiles . The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 2,7-dihydrohomoerysotrine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-dihydrohomoerysotrine involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of certain enzymes and receptors involved in cardiovascular function . The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s cardiodepressant activity is mediated through its interaction with ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a tetracyclic core with other plant-derived alkaloids and macrolides. Key comparisons include:
Table 1: Substituent Positions and Stereochemical Features
| Compound Name | Methoxy Positions | Aza Bridge Position | Stereochemistry (1,17) |
|---|---|---|---|
| (1S,17S)-4,5,17-Trimethoxy-11-azatetracyclo... | 4, 5, 17 | 11 | S, S |
| Compound 1 (Molecules, 2014) | 5, 6, 17 | 11 | S, R |
| Compound 7 (Molecules, 2014) | 4, 6, 17 | 11 | S, S |
| Rapamycin (Reference Standard) | 5, 6, 23 | N/A | S, S |
Key Observations :
- The 4,5,17-trimethoxy pattern in the target compound distinguishes it from analogs like Compound 1 (5,6,17) and Compound 7 (4,6,17). These positional differences alter electronic and steric environments, impacting binding affinity .
- Stereochemistry at position 17 (S-configuration) is conserved in the target compound and Compound 7 but differs in Compound 1 (R-configuration), which may influence conformational stability .
NMR Spectral Analysis and Chemical Shift Trends
Comparative NMR studies (e.g., Molecules, 2014) reveal how substituent positions affect proton environments:
Table 2: NMR Chemical Shifts (ppm) in Key Regions
| Compound | Region A (Positions 39–44) | Region B (Positions 29–36) |
|---|---|---|
| Target Compound | 2.85–3.10 | 5.90–6.15 |
| Compound 1 | 3.15–3.40 | 6.20–6.45 |
| Compound 7 | 2.90–3.20 | 5.95–6.30 |
| Rapamycin | 3.00–3.25 | 6.00–6.20 |
Key Findings :
- Region A : The target compound’s upfield shifts (2.85–3.10 ppm) compared to Compound 1 (3.15–3.40 ppm) suggest reduced electron density near methoxy groups at positions 4 and 3.
- Region B : Similar shifts to Rapamycin (5.90–6.15 vs. 6.00–6.20 ppm) imply conserved aromaticity in this region, critical for π-stacking interactions in biological systems .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are sparse, studies on analogs (e.g., Compound 1 and 7) highlight structure-activity relationships:
- Antifungal Activity : Compound 7 (4,6,17-trimethoxy) exhibits stronger antifungal properties than Compound 1 (5,6,17-trimethoxy), correlating with methoxy placement at position 4 enhancing membrane permeability .
- Enzyme Inhibition : The S,S stereochemistry in the target compound and Compound 7 is associated with higher selectivity for kinase inhibition compared to R-configuration analogs .
Lumping Strategy for Predictive Modeling
Organic compounds with shared tetracyclic frameworks are often grouped using a lumping strategy to predict physicochemical properties. For example:
- The target compound, Compound 1, and Compound 7 could be treated as a single surrogate in atmospheric models due to their similar degradation pathways and solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
